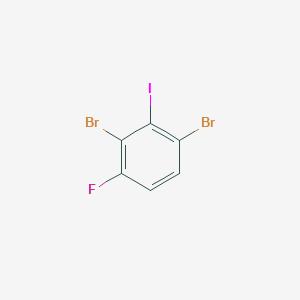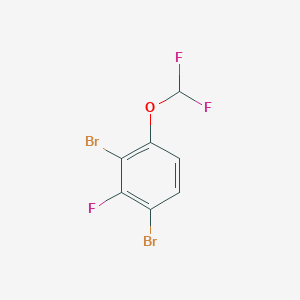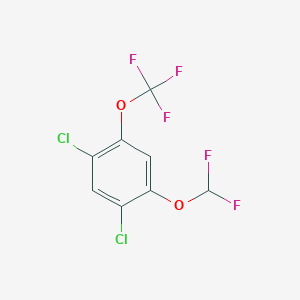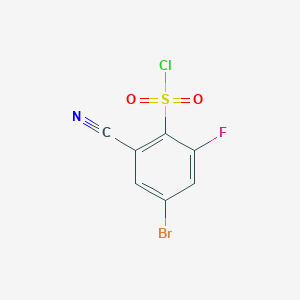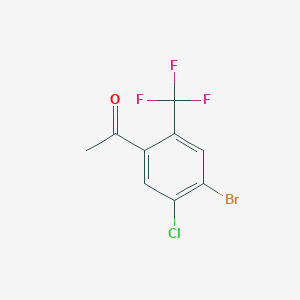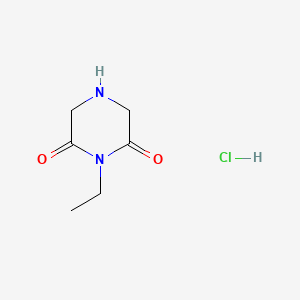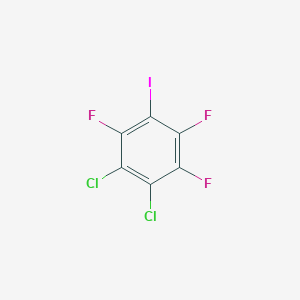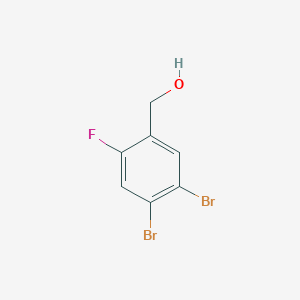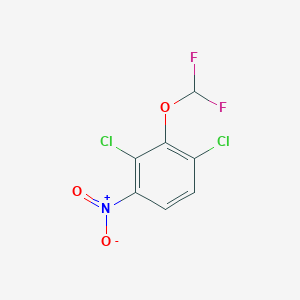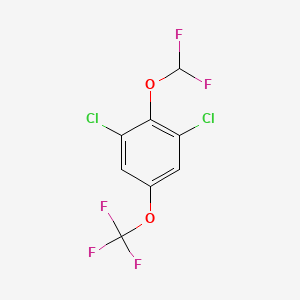
1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethoxy)benzene
Overview
Description
1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C8H3Cl2F5O2 and a molecular weight of 297 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring, along with difluoromethoxy and trifluoromethoxy groups. It is primarily used in research and development, particularly in the field of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethoxy)benzene typically involves the following steps:
Starting Materials:
Chlorination: The benzene derivative undergoes chlorination using reagents such as chlorine gas or thionyl chloride under controlled conditions to introduce chlorine atoms at the desired positions.
Fluorination: The chlorinated intermediate is then subjected to fluorination using reagents like hydrogen fluoride or a fluorinating agent such as sulfur tetrafluoride to introduce fluorine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction Reactions: The compound can be reduced using reducing agents to form corresponding reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can yield corresponding oxidized or reduced products .
Scientific Research Applications
1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethoxy)benzene has several scientific research applications, including:
Pharmaceutical Research: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic properties.
Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological targets.
Material Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-2-fluoromethoxy-5-(trifluoromethoxy)benzene
- 1,3-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene
- 1,3-Dichloro-2-difluoromethoxy-5-(difluoromethoxy)benzene
Uniqueness
1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethoxy)benzene is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups, which confer specific chemical and physical properties. These properties make it particularly useful in applications requiring high thermal stability and resistance to chemical degradation .
Properties
IUPAC Name |
1,3-dichloro-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O2/c9-4-1-3(17-8(13,14)15)2-5(10)6(4)16-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXVCVKXEJGCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



